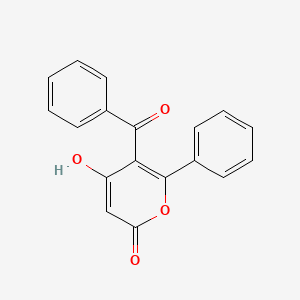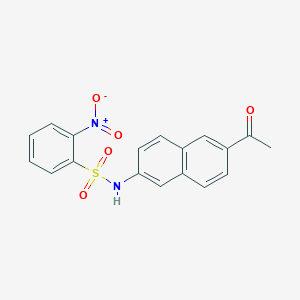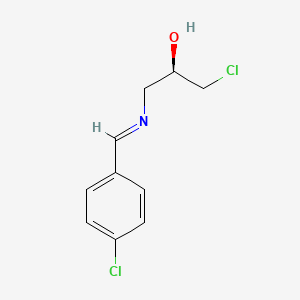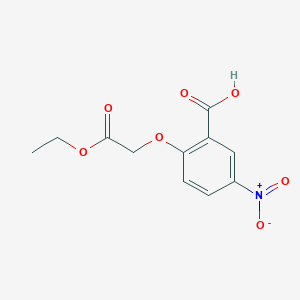![molecular formula C18H25N5O2 B14801000 8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione is a complex organic compound with a purine base structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents and bases such as potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, polar aprotic solvents, bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Benzyl-7-[2-(2-hydroxyethylamino)ethyl]-1,3-dimethylpurine-2,6-dione
- 8-Benzyl-7-[2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione .
Uniqueness
8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione is unique due to its specific structural features, such as the benzyl and ethylaminoethyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H25N5O2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
8-benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C18H25N5O2/c1-4-19-10-11-23-14(12-13-8-6-5-7-9-13)20-16-15(23)17(24)22(3)18(25)21(16)2/h5-9,15-16,19H,4,10-12H2,1-3H3 |
Clave InChI |
XSOAZRRCCRLRHQ-UHFFFAOYSA-N |
SMILES canónico |
CCNCCN1C2C(N=C1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14800923.png)

![8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800947.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)

![N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide](/img/structure/B14800974.png)
![re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B14800980.png)
![[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B14800993.png)

![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)

![N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B14801013.png)
